molecular formula C14H13NO2 B6363784 2-(4-Ethylphenyl)nicotinic acid, 95% CAS No. 1225508-41-7

2-(4-Ethylphenyl)nicotinic acid, 95%

Cat. No. B6363784
CAS RN: 1225508-41-7
M. Wt: 227.26 g/mol
InChI Key: KKCHGXHHIHLIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)nicotinic acid (2-EPNA) is an organic compound belonging to the class of phenolic acids. It is a derivative of nicotinic acid, and has a wide range of applications in scientific research and laboratory experiments. 2-EPNA is used as a building block for synthesizing other compounds, and is also used as a reagent in various biochemical and physiological assays.

Scientific Research Applications

2-(4-Ethylphenyl)nicotinic acid, 95% is widely used in scientific research and laboratory experiments. It is used as a building block for synthesizing other compounds, and is also used as a reagent in various biochemical and physiological assays. It has been used in studies of enzyme kinetics, receptor binding, and protein-protein interactions. It has also been used to study the effects of drugs on the central nervous system and to investigate the mechanism of action of various drugs.

Mechanism of Action

2-(4-Ethylphenyl)nicotinic acid, 95% is an agonist of the nicotinic acetylcholine receptor (nAChR). It binds to the receptor and activates it, resulting in the release of neurotransmitters, such as dopamine and serotonin. The activation of the nAChR also results in the activation of various intracellular signaling pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects
2-(4-Ethylphenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects. It has been shown to increase the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to increase the release of neurotransmitters, such as dopamine and serotonin. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-Ethylphenyl)nicotinic acid, 95% in laboratory experiments is its high purity (95%). This makes it ideal for studying the effects of drugs on biochemical and physiological processes. However, it is important to note that 2-(4-Ethylphenyl)nicotinic acid, 95% is a highly potent compound and should be handled with care. It should only be used in well-ventilated areas and protective clothing should be worn.

Future Directions

In the future, 2-(4-Ethylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on other physiological processes, such as the immune system and metabolism. It could also be used to investigate the mechanism of action of novel drugs. Additionally, it could be used to study the effects of drugs on the central nervous system. Finally, it could be used to study the pharmacokinetics and pharmacodynamics of drugs.

Synthesis Methods

2-(4-Ethylphenyl)nicotinic acid, 95% is synthesized by the reaction of 4-ethylphenol and nicotinic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 130-150°C, and the yield is typically 95%.

properties

IUPAC Name

2-(4-ethylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-10-5-7-11(8-6-10)13-12(14(16)17)4-3-9-15-13/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCHGXHHIHLIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680746
Record name 2-(4-Ethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225508-41-7
Record name 2-(4-Ethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.